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molecular formula C8H7NO3 B1329779 2-(Formylamino)benzoic acid CAS No. 3342-77-6

2-(Formylamino)benzoic acid

Cat. No. B1329779
M. Wt: 165.15 g/mol
InChI Key: LLLPDUXGHXIXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235730B1

Procedure details

A toluene (1100 ml) solution of anthranilic acid (205.5 g) and formic acid (170 ml) was heated under reflux for 4.5 hours. After the solution was allowed to cool, hexane was added to crystals deposited. The crystals were collected by filtration and washed with hexane. The resulting crystals were dried at 110° C. under reduced pressure to obtain N-formyl-anthranilic acid (244.0 g, crude product) as white crystals.
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
205.5 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[C:8]([OH:17])(=[O:16])[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[NH2:11].[CH:18](O)=[O:19]>CCCCCC>[CH:18]([NH:11][C:10]1[C:9](=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:8]([OH:17])=[O:16])=[O:19]

Inputs

Step One
Name
Quantity
1100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
205.5 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
170 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried at 110° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 244 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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